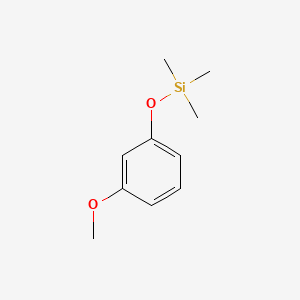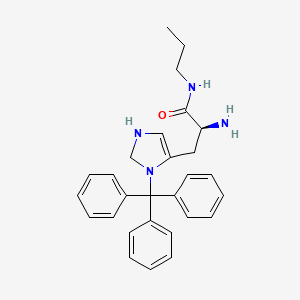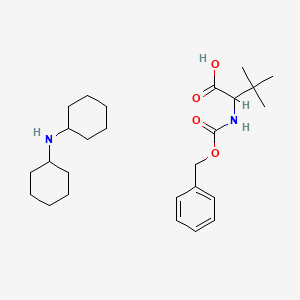![molecular formula C33H34O10 B13824923 [(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose is an organic compound primarily recognized for its role in the synthesis of antiviral drugs. It is a derivative of glucose, where the hydroxyl groups are acetylated, and the sixth position is protected by a triphenylmethyl group. This compound is particularly significant in the synthesis of acyclovir, a drug used to combat the herpes simplex virus.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose can be synthesized through a multi-step process starting from D-glucose. The synthetic route typically involves:
Regioselective Tritylation: The hydroxyl group at the sixth position of D-glucose is protected using trityl chloride (TrCl) in the presence of a base.
Per-acetylation: The remaining hydroxyl groups are acetylated using acetic anhydride (Ac2O) and a catalyst such as pyridine.
Deprotection: The trityl group can be removed using hydrogen bromide (HBr) in acetic acid (AcOH) to yield the desired compound.
Industrial Production Methods
Industrial production methods for 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose are similar to laboratory synthesis but are scaled up. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings.
化学反応の分析
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The primary alcohol at the sixth position can be oxidized to a carboxylic acid.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene).
Substitution: Reagents like sodium methoxide (NaOMe) for methanolysis.
Major Products Formed
Hydrolysis: Yields 1,2,3,4-Tetrahydroxy-6-O-triphenylmethyl-beta-D-glucopyranose.
Oxidation: Yields 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranuronic acid.
Substitution: Yields various substituted derivatives depending on the reagent used.
科学的研究の応用
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate-protein interactions.
Medicine: Key intermediate in the synthesis of antiviral drugs like acyclovir.
Industry: Utilized in the production of surfactants and other specialty chemicals.
作用機序
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose involves its role as a protecting group in organic synthesis. The acetyl and triphenylmethyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other parts of the molecule. In the synthesis of acyclovir, the compound helps in the formation of the nucleoside analog by protecting the sugar moiety until the final deprotection step.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar structure but lacks the triphenylmethyl group.
1,2,3,4-Tetra-O-acetyl-beta-D-mannopyranose: Similar acetylation pattern but different stereochemistry at the second carbon.
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose: Fully acetylated glucose without the triphenylmethyl group
Uniqueness
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose is unique due to the presence of the triphenylmethyl group, which provides steric protection and stability during synthetic transformations. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
特性
分子式 |
C33H34O10 |
|---|---|
分子量 |
590.6 g/mol |
IUPAC名 |
[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C33H34O10/c1-20(34)39-27-28(40-21(2)35)30(41-22(3)36)32(42-23(4)37)43-29(27)31(38)33(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-32,38H,1-4H3/t27-,28-,29-,30+,31?,32+/m0/s1 |
InChIキー |
FKIZRGZEIUAKLL-IWAPKSCRSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)
![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)

![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)



![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)


![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
